molecular formula C10H10N2O B174009 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol CAS No. 123532-22-9

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol

Cat. No. B174009
CAS RN: 123532-22-9
M. Wt: 174.2 g/mol
InChI Key: ZEELFJDEGWFUOH-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol is an organic building block useful in chemical synthesis studies . It is also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidyl peptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of this compound involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine . The synthesis process yields a series of arylpyrazole derivatives that have been evaluated against five phytopathogens fungi .


Molecular Structure Analysis

The molecular formula of this compound is C10H10N2O . Its InChI code is 1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 174.2 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Antifungal Activity

2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol derivatives have been synthesized and evaluated for their antifungal abilities. The derivatives, such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenols, showed good antifungal activities against several phytopathogenic fungi, including Colletotrichum gloeosporioides, with IC50 values indicating their potential as antifungal agents (Zhang et al., 2016).

Coordination Sphere Bonding and Metal Extraction

Substituted phenolic pyrazoles have been identified as effective extractants for metals, particularly copper, demonstrating strength and selectivity similar to commercial solvent extraction reagents. These compounds' extraction strength is significantly influenced by substituents in the phenol ring, highlighting their potential in selective metal extraction processes (Healy et al., 2016).

Antimicrobial and Anti-inflammatory Activity

Novel synthesized 1,5-diarylpyrazole compounds, including 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its derivatives, have been evaluated for their anti-inflammatory potential. Some derivatives showed higher activity than diclofenac sodium, indicating their promise as anti-inflammatory agents. These findings underscore the potential therapeutic applications of these compounds (Hayun et al., 2020).

Molecular Docking and Quantum Chemical Calculations

4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol has been studied using DFT and molecular docking, revealing insights into its molecular structure and potential biological effects. The research illustrates the compound's molecular interactions and stability, contributing to the understanding of its biological activity (Viji et al., 2020).

Corrosion Inhibition

Pyrazoline derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical approaches have shown that these compounds exhibit high inhibition efficiency, supporting their application in protecting metals from corrosion (Lgaz et al., 2018).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEELFJDEGWFUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420818
Record name 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123532-22-9
Record name 2-(1-Methyl-1H-Pyrazol-5-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-pyrazol-5-yl)phenol
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